molecular formula C14H9Cl2NO4 B6331113 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid CAS No. 1184581-58-5

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid

Cat. No.: B6331113
CAS No.: 1184581-58-5
M. Wt: 326.1 g/mol
InChI Key: RGISOLFSSBPMSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-hydroxybenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-9-3-8(4-10(16)6-9)13(19)17-11-2-1-7(14(20)21)5-12(11)18/h1-6,18H,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGISOLFSSBPMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021023
Record name Benzoic acid, 4-​[(3,​5-​dichlorobenzoyl)​amino]​-​3-​hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184581-58-5
Record name Benzoic acid, 4-​[(3,​5-​dichlorobenzoyl)​amino]​-​3-​hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid
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